4-(6-Fluoropyridin-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Fluoropyridin-2-yl)benzonitrile is a chemical compound with the molecular formula C12H7FN2. It consists of a benzonitrile group attached to a fluoropyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Fluoropyridin-2-yl)benzonitrile typically involves the reaction of 6-fluoropyridine with 4-cyanobenzonitrile under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 6-fluoropyridine is reacted with 4-bromobenzonitrile in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
4-(6-Fluoropyridin-2-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
4-(6-Fluoropyridin-2-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting G-protein-coupled receptors (GPCRs) and other biological targets.
Materials Science: The compound’s unique structural features make it useful in the development of advanced materials, such as organic semiconductors and liquid crystals.
Chemical Biology: It is employed in the design of molecular probes and imaging agents for studying biological processes.
Mechanism of Action
The mechanism of action of 4-(6-Fluoropyridin-2-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may act as a ligand for GPCRs, modulating receptor activity and downstream signaling pathways . The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and selectivity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile: This compound shares a similar pyridine and benzonitrile structure but includes additional functional groups that may enhance its biological activity.
4-(6-Formylpyridin-2-yl)benzonitrile: This derivative has a formyl group instead of a fluorine atom, which can alter its reactivity and applications.
Uniqueness
4-(6-Fluoropyridin-2-yl)benzonitrile is unique due to the presence of the fluorine atom on the pyridine ring, which imparts distinct electronic properties and reactivity. This makes it a valuable building block in the synthesis of various functional materials and bioactive compounds .
Biological Activity
4-(6-Fluoropyridin-2-yl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a ligand for G protein-coupled receptors (GPCRs). This article explores its biological activity, mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H9FN2, with a molecular weight of approximately 220.22 g/mol. The compound features a fluorinated pyridine ring and a benzonitrile moiety, which contribute to its unique electronic properties and reactivity.
This compound has been identified as a potential ligand for GPCRs, which are critical targets in drug discovery. Its mechanism of action may involve:
- Binding to GPCRs : The compound likely interacts with specific GPCR subtypes, modulating receptor activity and influencing downstream signaling pathways .
- Influencing Cellular Pathways : By engaging with GPCRs, it may affect various cellular processes, such as neurotransmitter release and cellular proliferation .
Structure-Activity Relationship (SAR)
Studies have indicated that modifications to the structure of this compound can significantly impact its biological activity. For instance:
- Fluorine Substitution : The presence of the fluorine atom enhances the compound's reactivity and selectivity towards certain biological targets.
- Comparative Analysis : Similar compounds were analyzed to understand how structural variations influence their pharmacological properties. For example:
Compound Name | Structure Overview | Unique Features |
---|---|---|
3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile | Contains additional functional groups enhancing biological activity | Complex structure with triazole moiety |
4-(6-Formylpyridin-2-yl)benzonitrile | Has a formyl group instead of fluorine | Alters reactivity and applications compared to the fluorinated version |
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit specific enzymes and receptors. For example:
- Glycogen Synthase Kinase (GSK)-3 Inhibition : Research indicates that this compound exhibits inhibitory activity against GSK-3α and GSK-3β isoforms. The inhibition was tested at concentrations around 1 μM, showing promising results in modulating these critical pathways involved in various diseases .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Neurological Disorders : Given its interaction with GPCRs involved in neurological functions, the compound is being investigated for potential applications in treating conditions like Alzheimer's disease and schizophrenia.
- Cancer Research : The compound's ability to modulate signaling pathways linked to cancer cell proliferation makes it a candidate for further development in oncology .
Properties
IUPAC Name |
4-(6-fluoropyridin-2-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2/c13-12-3-1-2-11(15-12)10-6-4-9(8-14)5-7-10/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSFSGAVGHHTHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)C2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744833 |
Source
|
Record name | 4-(6-Fluoropyridin-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245646-03-0 |
Source
|
Record name | 4-(6-Fluoropyridin-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.